molecular formula C16H19BrN4O2 B7757029 MFCD04064558

MFCD04064558

Cat. No.: B7757029
M. Wt: 379.25 g/mol
InChI Key: KHCYPFVTTNDPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “MFCD04064558” is a chemical substance with a unique molecular structure and properties. It is used in various scientific research fields due to its specific reactivity and potential applications. The compound’s systematic name, molecular formula, and other identifying details are essential for understanding its characteristics and uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064558” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:

    Step 1: Selection of starting materials that provide the necessary functional groups.

    Step 2: Use of specific reagents to facilitate the formation of the desired molecular structure.

    Step 3: Optimization of reaction conditions such as temperature, pressure, and solvent to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous monitoring: To maintain optimal reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD04064558” undergoes various chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized products.

    Reduction: Involving reducing agents to yield reduced forms of the compound.

    Substitution: Where specific functional groups are replaced by others under certain conditions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Like halogens or nucleophiles in the presence of catalysts.

Major Products: The reactions of “this compound” lead to the formation of various products depending on the reaction type and conditions. These products are often characterized by their unique physical and chemical properties.

Scientific Research Applications

“MFCD04064558” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which “MFCD04064558” exerts its effects involves interactions with specific molecular targets and pathways. This includes:

    Binding to receptors: Leading to activation or inhibition of biological pathways.

    Enzyme modulation: Affecting the activity of enzymes involved in metabolic processes.

    Signal transduction: Influencing cellular signaling pathways to elicit specific responses.

Comparison with Similar Compounds

    Compound A: Shares a similar molecular structure but differs in specific functional groups.

    Compound B: Exhibits similar reactivity but has different physical properties.

    Compound C: Used in similar applications but has a distinct mechanism of action.

Uniqueness: “MFCD04064558” is unique due to its specific combination of molecular structure, reactivity, and applications. Its distinct properties make it valuable for targeted research and industrial applications.

This detailed article provides a comprehensive overview of “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2/c1-21(2)9-3-8-19-16-14(10-18)20-15(23-16)11-22-13-6-4-12(17)5-7-13/h4-7,19H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCYPFVTTNDPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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